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Compound of Interest

Compound Name: Chrysoidine G

Cat. No.: B147795

An In-depth Overview for Laboratory and Drug Development Professionals

Chrysoidine G, a basic azo dye, sees application in various industrial and scientific settings,
including as a biological stain.[1] While valuable in these roles, a thorough understanding of its
health and safety profile is paramount for researchers, scientists, and drug development
professionals to ensure safe handling and mitigate potential risks. This technical guide provides
a comprehensive overview of the health and safety considerations associated with
Chrysoidine G, including its toxicological profile, handling guidelines, and insights into its
mechanism of action.

Hazard Identification and Classification

Chrysoidine G is classified as a hazardous substance and presents several potential health
risks.[2] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150
grams could be fatal or cause serious health damage.[2] It is an irritant to the skin and poses a
risk of serious eye damage.[2][3] Furthermore, there is a possible risk of irreversible effects,
and it is suspected of causing genetic defects.[2][3] Chrysoidine G is also very toxic to aquatic
life, with long-lasting effects on the environment.[2][4]

GHS Hazard Classification:
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Hazard Class Category Hazard Statement

H302: Harmful if swallowed[5]

Acute toxicity, oral 4
[6]
) S H315: Causes skin irritation[5]
Skin corrosion/irritation 2
[6]
Serious eye damage/eye 1 H318: Causes serious eye
irritation damage[3][4]
o H341: Suspected of causing
Germ cell mutagenicity 2 _
genetic defects[5][6]
Hazardous to the aquatic 1 H400: Very toxic to aquatic
environment, acute hazard life[5]
Hazardous to the aquatic 1 H410: Very toxic to aquatic life
environment, long-term hazard with long lasting effects[4][5]

Toxicological Profile
Acute Toxicity

Chrysoidine G exhibits moderate acute oral toxicity. The lowest published lethal dose (LDL0)
in mice is 1670 mg/kg.[2] For rats, the median lethal dose (LD50) for the base form, Solvent
Orange 3, is 1532 mg/kg body weight, with observed sub-lethal effects including ataxia and
salivation. Another salt, Basic Orange 2, showed an oral LD50 in rats of >2000 mg/kg body
weight, with effects such as nausea, vomiting, excitement, and muscle weakness.

Quantitative Acute Toxicity Data:
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. Compound
Species Route Value Reference
Form

LDLo: 1670 o

Mouse Oral Chrysoidine G [2]
mg/kg
LD50: 1532 Solvent Orange

Rat Oral
mg/kg bw 3 (base)
LD50: >2000 Basic Orange 2

Rat Oral
mg/kg bw (salt)

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Chrysoidine as a
Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to
inadequate evidence in humans and limited evidence in experimental animals.[2] However,
some studies in mice have shown that oral administration of Chrysoidine can lead to the
development of liver-cell adenomas and carcinomas, as well as leukaemia and reticulum-cell
sarcomas.[7]

Mutagenicity and Genotoxicity

Chrysoidine G is considered to be genotoxic and is classified as a Category 2 mutagen,
indicating it is suspected of causing genetic defects.[5][6] In vitro studies, such as the Ames
test using Salmonella typhimurium, have shown that Chrysoidine G can be mutagenic,
particularly after metabolic activation with a liver S9 fraction.[8] The mutagenic potential is
linked to the metabolic conversion of the compound.

Mechanism of Action

The toxicological effects of Chrysoidine G, particularly its mutagenicity and potential
carcinogenicity, are believed to stem from its metabolic activation. A proposed mechanism
involves the enzymatic N-hydroxylation of the aromatic amine components of the dye, leading
to the formation of reactive nitrenium ions. These highly reactive electrophilic ions can then
covalently bind to cellular macromolecules, including DNA, forming DNA adducts. This
interaction with DNA can lead to mutations and chromosomal damage, which are critical events
in the initiation of cancer.
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Proposed mechanism of Chrysoidine G-induced genotoxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Chrysoidine G are crucial
for the reproducibility and interpretation of results. Below are generalized methodologies for
key assays based on standard procedures.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a
chemical.

Objective: To determine if Chrysoidine G can induce reverse mutations in histidine-dependent
strains of Salmonella typhimurium.

Methodology:

o Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535,
TA1537) that are auxotrophic for histidine and carry different mutations in the histidine
operon.

o Metabolic Activation: Conduct the assay both with and without a metabolic activation system
(S9 fraction), typically derived from the livers of Aroclor- or phenobarbital-induced rats. The
S9 mix contains enzymes (cytochrome P450s) that can metabolize chemicals to their active
forms.[8]
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e EXxposure:
o Prepare a series of dilutions of Chrysoidine G in a suitable solvent (e.g., DMSO).

o In a test tube, combine the bacterial culture, the Chrysoidine G solution (or solvent
control), and either the S9 mix or a buffer.

o Incubate the mixture for a short period (e.g., 20-30 minutes) at 37°C.

o Plating: Mix the contents of the tube with molten top agar containing a trace amount of
histidine and pour it onto a minimal glucose agar plate. The limited histidine allows the
bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

 Incubation: Incubate the plates at 37°C for 48-72 hours.

e Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-
dependent increase in the number of revertant colonies on the treated plates compared to
the control plates indicates a mutagenic effect.
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Generalized workflow for the Ames test.
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In Vivo Carcinogenicity Bioassay (Rodent Model)

Long-term animal bioassays are conducted to evaluate the carcinogenic potential of a
substance over the lifespan of the animal.

Objective: To determine the potential of Chrysoidine G to cause cancer in a mammalian
species following prolonged and repeated exposure.

Methodology:
» Animal Model: Typically conducted in two rodent species, most commonly rats and mice.[7]

o Administration: The route of administration should be relevant to potential human exposure.
For Chrysoidine G, oral administration (in the diet or by gavage) is a common route.[7]

o Dose Selection: At least three dose levels are typically used, plus a concurrent control group.
The highest dose should induce some signs of toxicity without significantly altering the
normal lifespan of the animals.

e Duration: The study is conducted for the majority of the animal's lifespan (e.g., 18-24 months
for mice and rats).[7]

e Observations:

o Regularly monitor the animals for clinical signs of toxicity and the development of palpable
masses.

o Record body weight and food consumption.

o Perform detailed gross and microscopic examinations of all organs and tissues at the end
of the study.

o Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared
to the control group. An increase in the incidence of benign or malignant tumors, a decrease
in the latency period for tumor development, or an increase in the multiplicity of tumors can
be indicative of carcinogenic potential.
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Generalized workflow for an in vivo carcinogenicity bioassay.
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Health and Safety Precautions

Given the hazardous nature of Chrysoidine G, strict adherence to safety protocols is essential.
Engineering Controls:

o Work with Chrysoidine G in a well-ventilated area, preferably in a chemical fume hood, to
minimize inhalation exposure.

Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

» Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid skin contact.
» Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

Avoid creating dust.

Keep containers tightly closed when not in use.

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong
oxidizing agents.[2]

Wash hands thoroughly after handling.

First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell.[3]

If on Skin: Wash with plenty of soap and water.[3]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

If Inhaled: Move the person to fresh air.
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Conclusion

Chrysoidine G is a useful chemical with a significant health and safety profile that necessitates
careful handling and the implementation of appropriate safety measures. Its potential for acute
toxicity, skin and eye irritation, mutagenicity, and carcinogenicity underscores the importance of
minimizing exposure in a research setting. By understanding its toxicological properties and
adhering to the recommended safety protocols, researchers can work with Chrysoidine G
safely and effectively. This guide provides a foundational understanding for professionals in
research and drug development to conduct their work with an informed perspective on the
associated risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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